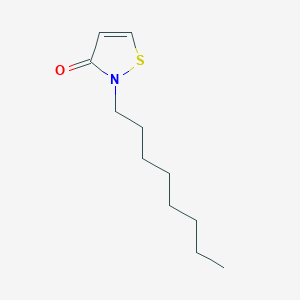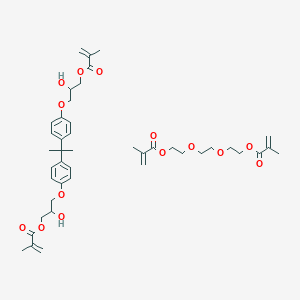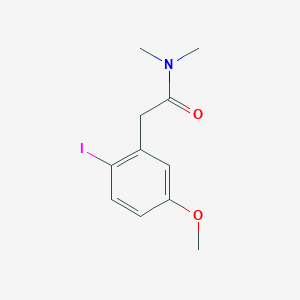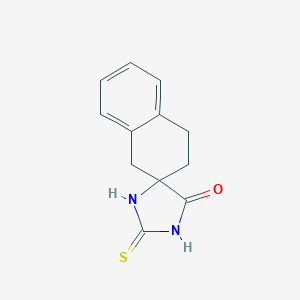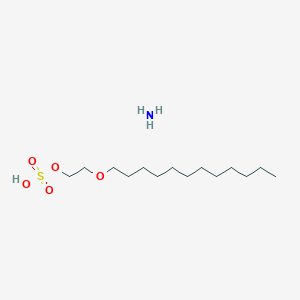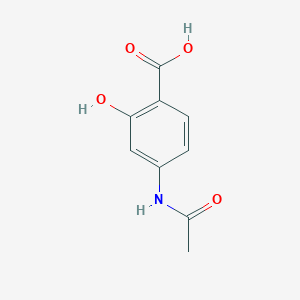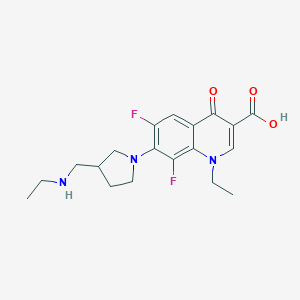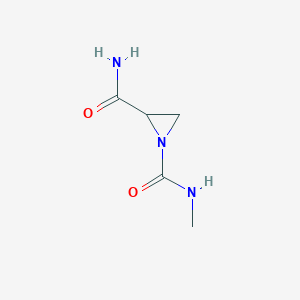
N1-Methylaziridine-1,2-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-Methylaziridine-1,2-dicarboxamide (MADAM) is an organic compound that has gained attention in the scientific community due to its potential applications in research. It is a cyclic amide with a unique structure that has been studied for its various properties. In
Mécanisme D'action
The mechanism of action of N1-Methylaziridine-1,2-dicarboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the prevention of cancer.
Effets Biochimiques Et Physiologiques
N1-Methylaziridine-1,2-dicarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes that are involved in inflammation and oxidative stress. It has also been shown to induce apoptosis in cancer cells. Additionally, N1-Methylaziridine-1,2-dicarboxamide has been shown to have antimicrobial properties and has been studied for its potential as an antibacterial agent.
Avantages Et Limitations Des Expériences En Laboratoire
N1-Methylaziridine-1,2-dicarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds that have similar properties. However, N1-Methylaziridine-1,2-dicarboxamide has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of N1-Methylaziridine-1,2-dicarboxamide. One potential direction is the development of N1-Methylaziridine-1,2-dicarboxamide as a chemotherapeutic agent. Further studies are needed to determine its efficacy and safety in treating cancer. Another potential direction is the study of N1-Methylaziridine-1,2-dicarboxamide as an antibacterial agent. Further studies are needed to determine its efficacy against different types of bacteria and its mechanism of action. Additionally, N1-Methylaziridine-1,2-dicarboxamide can be used as a building block for the synthesis of other compounds. Further studies are needed to determine its potential in this area.
Méthodes De Synthèse
N1-Methylaziridine-1,2-dicarboxamide can be synthesized by reacting N-methylaziridine with phthalic anhydride in the presence of a catalyst. The reaction proceeds through a ring-opening process and subsequent cyclization to form the desired product. The yield of this reaction can be improved by using a solvent system that favors the formation of the product.
Applications De Recherche Scientifique
N1-Methylaziridine-1,2-dicarboxamide has been studied for its potential applications in various fields of research. It has been shown to have anticancer properties and has been studied as a potential chemotherapeutic agent. It has also been studied for its ability to inhibit enzymes that are involved in inflammation and oxidative stress. Additionally, N1-Methylaziridine-1,2-dicarboxamide has been studied for its potential as a building block for the synthesis of other compounds.
Propriétés
Numéro CAS |
100804-10-2 |
|---|---|
Nom du produit |
N1-Methylaziridine-1,2-dicarboxamide |
Formule moléculaire |
C5H9N3O2 |
Poids moléculaire |
143.14 g/mol |
Nom IUPAC |
1-N-methylaziridine-1,2-dicarboxamide |
InChI |
InChI=1S/C5H9N3O2/c1-7-5(10)8-2-3(8)4(6)9/h3H,2H2,1H3,(H2,6,9)(H,7,10) |
Clé InChI |
GFSHWDZXXDCWCE-UHFFFAOYSA-N |
SMILES |
CNC(=O)N1CC1C(=O)N |
SMILES canonique |
CNC(=O)N1CC1C(=O)N |
Synonymes |
1,2-Aziridinedicarboxamide,N1-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



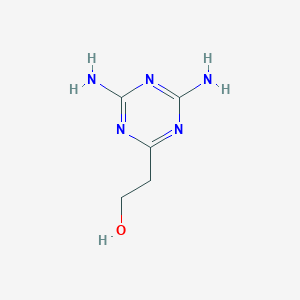
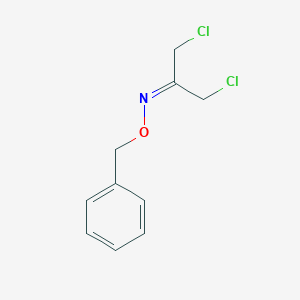

![3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B20644.png)
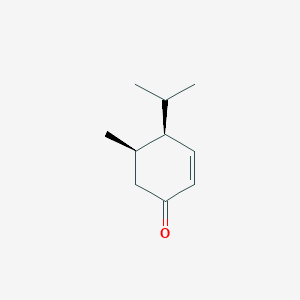
![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B20653.png)
